molecular formula C9H9NO2 B13825654 Methyl 4-ethenylpyridine-2-carboxylate CAS No. 322691-84-9

Methyl 4-ethenylpyridine-2-carboxylate

Cat. No.: B13825654
CAS No.: 322691-84-9
M. Wt: 163.17 g/mol
InChI Key: ZLLWXDABMGWRTP-UHFFFAOYSA-N
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Description

Methyl 4-ethenylpyridine-2-carboxylate is an organic compound with the molecular formula C9H9NO2 It is a derivative of pyridine, featuring a carboxylate ester group and an ethenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethenylpyridine-2-carboxylate typically involves the esterification of 4-ethenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethenylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-ethenylpyridine-2-carboxylic acid.

    Reduction: Methyl 4-ethenylpyridine-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 4-ethenylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethenylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethenyl group allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

  • Methyl 2-ethenylpyridine-4-carboxylate
  • Methyl 3-ethenylpyridine-2-carboxylate
  • Methyl 4-vinylpyridine-2-carboxylate

Uniqueness: Methyl 4-ethenylpyridine-2-carboxylate is unique due to the specific positioning of the ethenyl and carboxylate groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

322691-84-9

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 4-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C9H9NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h3-6H,1H2,2H3

InChI Key

ZLLWXDABMGWRTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C=C

Origin of Product

United States

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